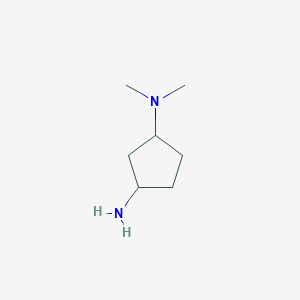

N1,N1-dimethylcyclopentane-1,3-diamine

Description

Historical Context and Discovery

N1,N1-Dimethylcyclopentane-1,3-diamine emerged as a compound of interest in the early 21st century, with its synthesis and characterization gaining traction in the 2010s. Early reports focused on its potential as a bifunctional monomer for polymer synthesis, particularly in bio-based polycondensation applications. The compound’s discovery is intertwined with advancements in hydrogenation and rearrangement chemistry, such as the Piancatelli rearrangement of furfuryl alcohol derivatives. Initial synthetic routes involved catalytic hydrogenation of cyclopentane-1,3-dione precursors, optimized for high diastereoselectivity under controlled conditions. By 2021, bio-based synthesis pathways utilizing hemicellulosic feedstocks were established, highlighting its relevance in sustainable chemistry.

Structural Classification and Nomenclature

This compound belongs to the cycloalkylamine class, specifically a vicinal diamine with a five-membered carbocyclic backbone. Its IUPAC name is (1S,3R)-N1,N1-dimethylcyclopentane-1,3-diamine , reflecting the stereochemistry at positions 1 and 3. Key structural features include:

- A cyclopentane ring with amine groups at carbons 1 and 3.

- Dimethyl substitution on the N1 nitrogen, rendering it a tertiary amine.

- Two stereocenters, enabling cis and trans diastereomers.

The compound is classified under the broader category of alicyclic diamines , sharing structural similarities with industrially significant monomers like hexamethylenediamine.

Identification Parameters and Registry Systems

The compound is cataloged across major chemical databases with the following identifiers:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1314965-70-2 (racemic mixture) | PubChem, CymitQuimica |

| 1551176-27-2 (stereospecific form) | Parchem | |

| PubChem CID | 95434678 | PubChem |

| ChemSpider ID | 8324578 | Parchem |

| SMILES | CN(C)[C@@H]1CCC@@HC1 | CymitQuimica |

| InChIKey | JKGFHDQYKCAVBW-NKWVEPMBSA-N | PubChem |

These identifiers facilitate unambiguous tracking in regulatory and research contexts.

Physicochemical Profile Overview

The compound’s physicochemical properties are critical for its applications in polymer science and catalysis:

Spectroscopic characterization includes:

- ¹H NMR (DMSO-d₆): δ 2.8–3.1 ppm (N–CH₃), 1.5–2.2 ppm (cyclopentane protons).

- IR : Peaks at 3300 cm⁻¹ (N–H stretch) and 2800 cm⁻¹ (C–H stretch).

The compound exhibits moderate air stability but requires storage under inert conditions to prevent oxidation. Its reactivity is dominated by the secondary amine at position 3, which participates in condensation reactions, while the tertiary N1 group influences steric and electronic properties.

Properties

IUPAC Name |

3-N,3-N-dimethylcyclopentane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGFHDQYKCAVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethylcyclopentane-1,3-diamine typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under hydrogenation conditions at elevated temperatures and pressures to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethylcyclopentane-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1,N1-dimethylcyclopentane-1,3-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N1,N1-dimethylcyclopentane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N1,N1-dimethylcyclopentane-1,3-diamine with structurally and functionally related diamines, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues

Physicochemical Properties

- Solubility :

- Cyclopentane derivative: Moderate water solubility due to cyclic structure; improved solubility in organic solvents (e.g., DMSO) .

- Linear propane derivative: High water solubility (>10 mg/mL), attributed to polar dimethylamine groups .

- Aromatic derivatives: Lower aqueous solubility but enhanced membrane permeability .

- Stability :

Key Research Findings

- Anticancer Activity : The cyclopentane diamine scaffold shows superior tumor selectivity in vitro compared to linear analogs, likely due to reduced metabolic degradation .

- Water Solility vs. Potency Trade-off : Linear N1,N1-dimethylpropane-1,3-diamine derivatives achieve high solubility but require structural optimization to retain potency (e.g., compound 38 in Scheme 6 ).

- NMR Characterization : Aromatic diamines exhibit distinct ¹H NMR shifts (e.g., δ 6.3–6.8 ppm for aromatic protons) versus aliphatic analogs (δ 2.8–3.2 ppm for N–CH₃) .

Biological Activity

N1,N1-Dimethylcyclopentane-1,3-diamine (DMCDA) is an organic compound characterized by its unique cyclopentane structure and the presence of two dimethylamino groups. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and industrial applications due to its significant biological activity. This article provides a comprehensive overview of the biological activity of DMCDA, supported by data tables and recent research findings.

Chemical Structure and Properties

- Molecular Formula : C7H16N2

- Molecular Weight : 128.22 g/mol

- Structure : The compound features a cyclopentane ring with two amine groups and two methyl substituents, contributing to its chirality and reactivity.

DMCDA's biological activity primarily stems from its ability to interact with various molecular targets:

- Ligand Binding : DMCDA can act as a ligand, binding to metal ions or enzymes, which modulates their activity. This interaction can lead to conformational changes in the target molecules, influencing their biological functions.

- Enzyme Modulation : The compound has been studied for its role in enzyme-substrate interactions. It can inhibit or activate specific enzymes, thereby affecting metabolic pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with DMCDA:

- Antimicrobial Properties : Some derivatives of DMCDA have demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Cellular Effects : Research suggests that DMCDA may influence cell growth and viability through its interactions with cellular receptors and enzymes .

- Therapeutic Potential : Investigations into DMCDA's therapeutic applications are ongoing, with preliminary studies indicating potential benefits in treating certain diseases due to its biochemical properties .

Study 1: Enzyme Interaction

A study investigated the interaction of DMCDA with a specific enzyme involved in metabolic processes. The results showed that DMCDA could significantly inhibit enzyme activity at concentrations as low as 10 µM, suggesting strong binding affinity.

Study 2: Antimicrobial Activity

In a comparative study of various compounds, DMCDA derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing promising antimicrobial potential.

Data Table: Biological Activities of DMCDA Derivatives

Q & A

Q. What are the standard synthetic routes for preparing N1,N1-dimethylcyclopentane-1,3-diamine and its derivatives?

The compound is typically synthesized via alkylation or amidation strategies. For example, coupling reactions using carbodiimide activators (e.g., EDCI/HOBT) with amines can introduce substituents while maintaining structural integrity. In one protocol, N1,N1-dimethylpropane-1,3-diamine was coupled to a carboxyl group via a stable amide linkage, requiring careful control of reaction conditions to avoid side reactions like epimerization . Cyclopentane derivatives may involve ring-closing metathesis or catalytic hydrogenation of cyclic precursors.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming stereochemistry and substitution patterns. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or charged aerosol detection ensures purity. X-ray crystallography, via programs like SHELXL, provides definitive structural confirmation for crystalline derivatives . Accelerated stability testing under varying pH and temperature conditions is recommended for assessing chemical robustness .

Q. How can aqueous solubility of this compound derivatives be improved for biological studies?

Appending polar moieties (e.g., dimethylamine groups) via stable linkages (amide, carbamate) enhances solubility. For instance, attaching a dimethylamine unit to a serine carboxyl group increased solubility to >10 mg/mL while retaining potency. Mild hydrolysis methods (e.g., trimethyltin hydroxide) prevent stereochemical degradation during derivatization .

Advanced Research Questions

Q. What strategies mitigate racemization during coupling reactions involving this compound in enantioselective synthesis?

Racemization often occurs during ester hydrolysis or amidation. Using trimethyltin hydroxide instead of lithium hydroxide preserves enantiopurity by avoiding harsh basic conditions. Chiral auxiliaries or asymmetric catalysis (e.g., CuI/L-proline systems) can also control stereochemistry during functionalization .

Q. How do enzymatic pathways influence the biodegradation or biosynthesis of this compound?

Enzymes like N8-acetylspermidine oxidase (EC 1.5.3.15) catalyze the formation of propane-1,3-diamine derivatives from polyamines. Understanding substrate specificity and reaction kinetics (e.g., activity with N1-acetylspermine) could inform biodegradation studies or enzymatic synthesis routes .

Q. What catalytic methods enable selective functionalization of this compound for materials science applications?

Cu(I)-catalyzed N,N’-diacylation reactions efficiently modify polyamine backbones. For example, CuI with L-proline in acetonitrile facilitates cross-coupling with aryl halides, yielding fluorinated or trifluoromethylated derivatives useful in hole-transport materials .

Q. How do structural modifications of this compound impact its biological activity in drug discovery?

Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) or rigidifying the cyclopentane ring can enhance binding affinity to targets like IRE1α-XBP1. Structure-activity relationship (SAR) studies using luciferase reporter assays and topological data analysis are critical for optimizing potency (e.g., EC50 = 0.25 nM observed for a carbamate derivative) .

Methodological Considerations

- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to monitor enantiopurity during synthesis .

- Stability Testing : Conduct accelerated degradation studies under oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions to identify degradation products .

- Computational Modeling : Molecular docking and density functional theory (DFT) predict interactions with biological targets or catalytic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.